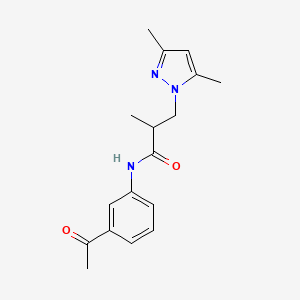
N-(3-Acetylphenyl)-3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylpropanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- F3316-0061 zeigt Fluoreszenzeigenschaften, was es für den Einsatz als fluoreszierende Sonde oder Bildgebungsmittel geeignet macht. Forscher können biologische Moleküle (wie Proteine oder Nukleinsäuren) mit dieser Verbindung markieren, um zelluläre Prozesse zu visualisieren, molekulare Interaktionen zu verfolgen und subzelluläre Strukturen zu untersuchen .
Fluoreszierende Sonden und Bildgebungsmittel
Biologische Aktivität
N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide, also known by its CAS number 895256-54-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.37 g/mol
- IUPAC Name : N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide
1. Anticancer Activity
Research has indicated that compounds similar to N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
2. Anti-inflammatory Effects
In vitro studies have shown that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential role in treating inflammatory diseases. For example, compounds with similar structures have been reported to reduce inflammation in models of rheumatoid arthritis and other inflammatory conditions .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Some studies indicated that pyrazole derivatives can exhibit activity against a range of bacteria and fungi. The mode of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Case Study 1: Anticancer Activity in Cell Lines
A study investigated the effects of various pyrazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that N-(3-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanamide significantly inhibited cell proliferation at concentrations of 10 µM and above, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of inflammation. Results indicated a significant reduction in edema and pro-inflammatory cytokine levels following treatment with the compound at dosages of 5 mg/kg body weight. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Research Findings Summary
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(10-20-13(3)8-12(2)19-20)17(22)18-16-7-5-6-15(9-16)14(4)21/h5-9,11H,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVRTIVIRHKHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














